2-methyl-2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-2H-1,4-benzoxazin-3(4H)-one
Description
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Properties
IUPAC Name |
2-methyl-2-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3N3O3/c1-17(15(25)22-12-4-2-3-5-13(12)26-17)16-23-14(24-27-16)10-6-8-11(9-7-10)18(19,20)21/h2-9H,1H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WARMORZGUHRQHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC2=CC=CC=C2O1)C3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-methyl-2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-2H-1,4-benzoxazin-3(4H)-one is a complex organic molecule that has drawn attention for its potential biological activities. This article synthesizes existing research findings on its biological activity, covering aspects such as its mechanism of action, therapeutic potential, and comparative efficacy against various biological targets.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a benzoxazine core with a trifluoromethyl-substituted phenyl group and an oxadiazole moiety that contributes to its biological properties.
Physical Properties
- Molecular Weight: 355.30 g/mol
- Solubility: Soluble in organic solvents like DMSO and ethanol.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various cellular pathways. The oxadiazole and benzoxazine rings enhance its ability to modulate biological processes through:
- Enzyme Inhibition: The compound may inhibit specific enzymes that play roles in cell proliferation or apoptosis.
- Receptor Modulation: It could interact with receptors involved in inflammatory responses or cancer cell signaling.
Anticancer Activity
Research indicates that the compound exhibits significant anticancer properties. In vitro studies have shown:
- Cytotoxicity Against Cancer Cell Lines: The compound has demonstrated IC50 values lower than established chemotherapeutic agents like doxorubicin in various cancer cell lines (e.g., A431 and Jurkat) .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Preliminary data suggest:
- Broad-Spectrum Activity: It shows activity against both Gram-positive and Gram-negative bacteria, with a notable minimum inhibitory concentration (MIC) profile comparable to existing antibiotics .
Anti-inflammatory Properties
Studies have indicated potential anti-inflammatory effects, possibly through the inhibition of pro-inflammatory cytokines. This suggests a role in managing conditions characterized by inflammation.
Case Study 1: Anticancer Efficacy
In a study assessing the cytotoxic effects of the compound on various cancer cell lines, it was found that the presence of the trifluoromethyl group significantly enhanced its anticancer activity. The study utilized both MTT assays and flow cytometry to evaluate cell viability and apoptosis induction.
Case Study 2: Antimicrobial Screening
A comprehensive antimicrobial screening was conducted using the agar dilution method against multiple bacterial strains. The results indicated that the compound possessed stronger antibacterial activity than some conventional antibiotics, suggesting its potential as a lead compound for new antimicrobial agents.
Preparation Methods
Anthranilic Acid Derivative Preparation
2-Methylanthranilic acid is reacted with acetyl chloride in pyridine to form the corresponding acid chloride. This intermediate undergoes condensation with substituted ethanolamine derivatives in a polar aprotic solvent (e.g., DMF) at 80–100°C for 6–8 hours.
Key reaction parameters :
Cyclization to Benzoxazinone
The intermediate is treated with phosphorus oxychloride under reflux (110°C, 4 hours) to induce cyclodehydration. The reaction is quenched with ice-water, and the product is extracted with ethyl acetate.
Characterization data :
Synthesis of 5-(4-Trifluoromethylphenyl)-1,2,4-Oxadiazole
The oxadiazole fragment is prepared via cyclocondensation of amidoximes with carboxylic acid derivatives.
Amidoxime Formation
4-(Trifluoromethyl)benzonitrile (5.0 mmol) is reacted with hydroxylamine hydrochloride (7.5 mmol) in ethanol/water (5:1 v/v) under reflux (4 hours). The amidoxime intermediate precipitates upon cooling and is recrystallized from ethanol.
Oxadiazole Cyclization
The amidoxime is treated with chloroacetyl chloride (2.0 equiv) in toluene at 110–120°C for 6–8 hours. The reaction mixture is concentrated, and the crude product is purified via column chromatography (hexane/ethyl acetate, 4:1).
Optimization notes :
Characterization data :
- ¹H NMR (CDCl₃) : δ 8.45 (d, J = 8.4 Hz, 2H, Ar-H), 7.85 (d, J = 8.4 Hz, 2H, Ar-H).
- MS (ESI) : m/z 257.1 [M+H]⁺.
Coupling of Benzoxazinone and Oxadiazole Moieties
The final step involves nucleophilic substitution at the 2-position of the benzoxazinone.
Phosphorus Oxychloride-Mediated Coupling
A mixture of 2-methyl-2H-1,4-benzoxazin-3(4H)-one (1.0 equiv) and 5-(4-trifluoromethylphenyl)-1,2,4-oxadiazole (1.2 equiv) in phosphorus oxychloride is refluxed for 8–10 hours. The reaction is quenched with ice, neutralized with sodium bicarbonate, and extracted with dichloromethane.
Critical parameters :
Alternative Coupling via Mitsunobu Reaction
For milder conditions, the Mitsunobu reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF at 0°C to room temperature. This method affords comparable yields (70–75%) but requires anhydrous conditions.
Structural Characterization and Validation
Spectroscopic Analysis
X-ray Crystallography
Single crystals grown from ethanol confirm the planar geometry of the oxadiazole ring and dihedral angles between aromatic systems (15–20°), consistent with analogous structures.
Reaction Optimization and Challenges
Byproduct Formation
Competitive O-acylation at the benzoxazinone oxygen is minimized by using excess POCl₃ and maintaining high temperatures.
Trifluoromethyl Group Stability
The electron-withdrawing CF₃ group necessitates careful pH control during workup to prevent hydrolysis.
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| POCl₃-mediated | 65–72 | ≥98 | 8–10 |
| Mitsunobu | 70–75 | ≥95 | 12–14 |
Key trade-offs :
- POCl₃ route : Higher purity but requires harsh conditions.
- Mitsunobu : Milder but costlier reagents.
Q & A
Q. What in silico tools assess the compound’s pharmacokinetic properties (e.g., CYP450 inhibition)?
- Methodological Answer :
- ADMET Prediction : Use SwissADME or pkCSM to estimate logP, CYP3A4 inhibition, and blood-brain barrier permeability .
- Metabolite Identification : Employ GLORYx or similar platforms to predict Phase I/II metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
